(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives were synthesized with the aim of developing new antimalarial lead compounds . These derivatives were prepared in yields between 50% and 62%, and their structures were elucidated using IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray analysis . Molecular geometry, MEP, HOMO and LUMO, and NLO effects were calculated by DFT method .Chemical Reactions Analysis
The reaction mechanism of similar compounds has been proposed in the literature . For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was investigated .Scientific Research Applications
Anti-Inflammatory and Anticancer Potential
- Synthesis and Biological Evaluation: Derivatives of the compound have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Studies revealed that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, comparing favorably with celecoxib. Additionally, modest inhibition of HCV NS5B RdRp activity was observed, suggesting the potential of these compounds to be developed into therapeutic agents (Küçükgüzel et al., 2013).
Antibacterial and Antifungal Activities
- Synthesis and Antimicrobial Activity: Research into new derivatives has shown antimicrobial activity against various bacteria and fungi, providing a foundation for the development of new antimicrobial agents. This indicates the compound's utility in addressing resistance issues and finding new therapeutic options (Hassan, 2013).
Selective Inhibitors for Anticancer Research
- Novel Anticancer Drug Candidates: Studies have identified derivatives as selective inhibitors of human carbonic anhydrase IX or XII, showing promise as anticancer drug candidates. The selectivity and potency of these compounds make them valuable for developing targeted cancer therapies (Gul et al., 2018).
Carbonic Anhydrase Inhibition
- Inhibition Studies and Bioactivities: The compound's derivatives have been synthesized and studied for their carbonic anhydrase inhibitory effects, showing potential for treating conditions associated with altered carbonic anhydrase activity. This research expands the therapeutic applications of these compounds beyond their initial scope (Gul et al., 2016).
Fluorescent Probe for Biological Thiol Detection
- Selective Fluorescent Probe for Glutathione: A novel fluorescent probe based on the pyrazoline structure was developed for the highly selective detection of glutathione among biological thiols. This application is crucial for understanding oxidative stress and related diseases, highlighting the compound's versatility in research applications (Wang et al., 2013).
Mechanism of Action
While the exact mechanism of action for “(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide” is not specified in the search results, similar compounds have been studied for their potential as antimalarial drugs . A docking study based on sulfonamides previously used against malaria identified trifluoromethyl-substituted derivatives to be the best lead compounds for new antimalarial drug development .
Safety and Hazards
The safety data sheet for a similar compound, 3’,5’-Bis(trifluoromethyl)propiophenone, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(E)-2-phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)10-8-11(17-16-10)18-21(19,20)7-6-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDMYJVUBJSGEZ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NNC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NNC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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